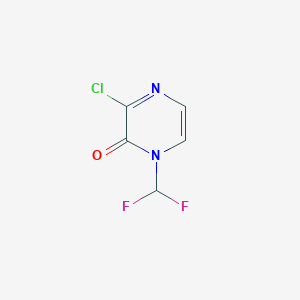![molecular formula C11H14O3 B1434926 2-[(4-Methylphenyl)methoxy]propanoic acid CAS No. 1593041-00-9](/img/structure/B1434926.png)
2-[(4-Methylphenyl)methoxy]propanoic acid
Vue d'ensemble
Description
2-[(4-Methylphenyl)methoxy]propanoic acid, also referred to as α,4-Dimethylphenylacetic acid, is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .
Synthesis Analysis
The synthesis of this compound involves the reaction of pinonic acid with bromine in water .Molecular Structure Analysis
The molecular formula of this compound is C11H14O3. The IUPAC name is 2-((4-methylbenzyl)oxy)propanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It has a molecular weight of 194.23. It is a powder at room temperature .Applications De Recherche Scientifique
Enantioseparation and Chromatography
Enantioseparation of Isomeric Compounds : The compound 2-[(4-Methylphenyl)methoxy]propanoic acid and its isomers have been studied for their enantioseparation capabilities. Specifically, 2-(4-methylphenyl)propanoic acid has been enantioseparated using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as the chiral selector. This study highlights the significant influence of substituted positions of the methyl group on the benzene ring and the steric hindrance on the inclusion interaction between HP-β-CD and racemic 2-(substitutedphenyl)propanoic acids (Yang Jin et al., 2020).
Catalysis and Reaction Optimization
Catalysis in Chemical Synthesis : The compound has been utilized in chemical synthesis processes. For example, it was synthesized by rearrangement of ketalization using zinc acetate as the major catalyst and cuprous chloride as the promoter. The study delved into optimizing the yield by varying the catalyst amount, reaction temperature, and reaction time, achieving a maximum yield of 89% under certain conditions (He Chong-heng, 2010).
Chemical Synthesis and Material Science
Synthesis of Chemical Intermediates : this compound has been mentioned as an important intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. This study presents alternative synthetic procedures to address environmental and toxicological concerns associated with traditional methods (Wei-Ming Xu & Hong-Qiang He, 2010).
Safety and Hazards
The safety information for 2-[(4-Methylphenyl)methoxy]propanoic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Analyse Biochimique
Biochemical Properties
2-[(4-Methylphenyl)methoxy]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function . This binding can lead to changes in the conformation of the biomolecule, affecting its activity and interactions with other molecules. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . In in vitro studies, this compound has been shown to maintain its activity over a certain period, but its effects may diminish as it degrades. In in vivo studies, the compound’s long-term effects on cellular function can vary depending on its stability and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects are often observed, where the compound’s effects change significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and the levels of certain metabolites, potentially altering the overall metabolic state of the cell. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby influencing their concentrations within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For instance, binding to specific transporters may facilitate the compound’s entry into cells, while interactions with binding proteins may affect its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular function.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCUWTPAILBRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


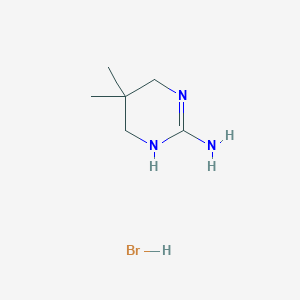

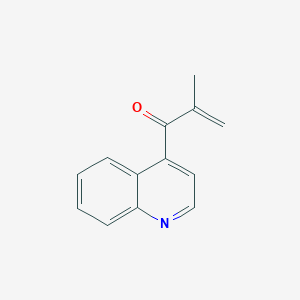

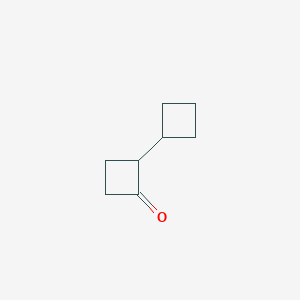
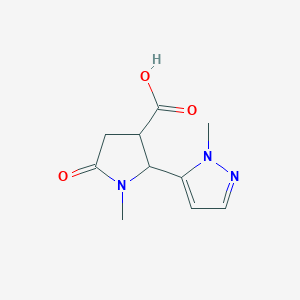
![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)


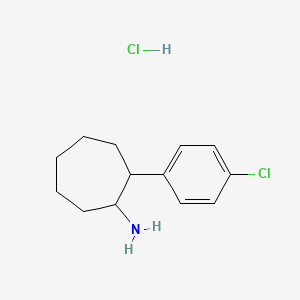

![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)
